N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a quinoline core substituted with a morpholine ring at position 2 and an acetamide group linked via an oxygen atom at position 6. The phenyl ring in the acetamide moiety is further substituted with methyl groups at positions 2 and 7. Its synthesis likely involves coupling a quinoline-8-ol derivative with a chloroacetamide intermediate, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-3-7-19(17(16)2)24-22(27)15-29-20-8-4-6-18-9-10-21(25-23(18)20)26-11-13-28-14-12-26/h3-10H,11-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBXOQKYEARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O3
- Molecular Weight : 391.471 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
The compound features a complex structure that includes a dimethylphenyl group and a morpholinoquinoline moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block signals that lead to tumor growth.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Method of Study | Findings |
|---|---|---|
| Kinase Inhibition | In vitro assays | Significant inhibition of specific kinases associated with cancer pathways was observed. |
| Antioxidant Activity | DPPH assay | Demonstrated effective scavenging of free radicals, indicating potential as an antioxidant. |
| Anti-inflammatory Effects | Cell culture models | Reduced production of pro-inflammatory cytokines in activated macrophages. |
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancers .
- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, this compound significantly reduced cell death and lipid peroxidation levels, suggesting protective effects against oxidative damage .
- Inflammation Studies : Research investigating the anti-inflammatory properties found that the compound effectively decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chloroacetamide Derivatives
Chloroacetamides, such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (thenylchlor) , are widely used as herbicides . Key differences include:
- Substituent Chemistry: Alachlor and thenylchlor feature chloro and alkyl/heterocyclic groups, whereas the target compound replaces chlorine with a morpholinoquinolin-oxy group.
Table 1: Comparison of Chloroacetamides and Target Compound
| Compound Name | Substituents | Molecular Weight | Primary Use |
|---|---|---|---|
| Alachlor | 2-chloro, methoxymethyl, 2,6-diethyl | 269.76 g/mol | Herbicide |
| N-(2,3-dimethylphenyl)-...acetamide | Morpholinoquinolin-oxy, 2,3-dimethyl | ~437.5 g/mol* | Undisclosed |
*Estimated based on structural formula.
Morpholine-Containing Acetamides
Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () share a morpholine ring but differ in substitution patterns:
- Morpholine Modifications: The target compound’s morpholine is fused to a quinoline, whereas ’s derivative contains a 2-oxomorpholin-3-yl group.
- Synthetic Complexity: The target compound’s quinoline-morpholine hybrid likely requires multi-step synthesis compared to simpler morpholin-3-yl derivatives (e.g., 58% yield for ’s compound) .
Quinolin-8-yl Derivatives
2-(2-aminophenyl)-N-(quinolin-8-yl)acetamide () and (quinolin-8-yloxy)acetamide intermediates () highlight the role of the quinoline moiety:
- Hydrogen Bonding: notes intramolecular C–H···O interactions in chloroacetamides, which may stabilize crystal packing. The target compound’s morpholino group could introduce similar stabilizing effects .
Diethylamino-Substituted Acetamides
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () demonstrates how alkylamino groups influence properties:
- Physicochemical Properties: The diethylamino group in ’s compound (mp 66–69°C) contrasts with the target’s morpholinoquinoline, which may exhibit higher melting points due to increased rigidity.
- Bioactivity: Diethylamino acetamides often serve as local anesthetics, whereas the target’s structure suggests divergent applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
